molecular formula C44H56N8O9 B1666408 A-71623 CAS No. 130408-77-4

A-71623

Cat. No.: B1666408
CAS No.: 130408-77-4
M. Wt: 841.0 g/mol
InChI Key: KNHCBYMGWWTGSO-ZYADHFCISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

A-71623, also known as L-Phenylalaninamide, is a potent and highly selective agonist for the Cholecystokinin A receptor (CCK-A) . The CCK-A receptor is a subtype of the cholecystokinin receptor found in the brain and is involved in numerous physiological processes.

Mode of Action

This compound acts as a full agonist , stimulating the CCK-A receptor . It has a high affinity for the CCK-A receptor, with an IC50 value of 3.7 nM in guinea pig pancreas . This means it can bind to the receptor and initiate a physiological response, similar to the natural ligand, cholecystokinin.

Biochemical Pathways

Upon binding to the CCK-A receptor, this compound triggers a series of biochemical reactions. It stimulates the breakdown of phosphoinositide in the pancreas . This process is part of the phosphoinositide signaling pathway, which plays a crucial role in various cellular functions, including cell growth and survival.

Result of Action

The activation of the CCK-A receptor by this compound leads to a decrease in food intake . This is likely due to the role of cholecystokinin in satiety and digestion. In addition, this compound has been shown to dampen Purkinje neuron pathology and improve motor performance in certain mouse models .

Biochemical Analysis

Biochemical Properties

A-71623 interacts with the cholecystokinin A (CCK-A) receptor, a subtype of cholecystokinin (CCK) receptors in the brain . It exhibits high potency and selectivity for the CCK-A receptor, with IC50 values of 3.7 nM in guinea pig pancreas (CCK-A) and 4500 nM in cerebral cortex (CCK-B) in radioligand binding assays .

Cellular Effects

This compound has been shown to suppress food intake following central or peripheral administration . It has also been found to dampen Purkinje neuron pathology and associated deficits in motor performance in mouse models of spinocerebellar ataxias .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCK-A receptor, acting as a full agonist . This interaction triggers downstream signaling pathways that can influence various cellular processes, including food intake and neuronal function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in both in vitro and in vivo settings

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce food intake and improve motor performance at certain dosages

Metabolic Pathways

Given its interaction with the CCK-A receptor, it may influence pathways related to food intake and neuronal function .

Transport and Distribution

Given its activity as a CCK-A receptor agonist, it is likely to be distributed to tissues where these receptors are expressed .

Subcellular Localization

As a CCK-A receptor agonist, it is likely to be localized to the cell membrane where these receptors are expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: A-71623 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of protected amino acids to form the desired peptide chain. The key steps include:

  • Protection of amino acid functional groups to prevent unwanted side reactions.
  • Coupling of amino acids using reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
  • Deprotection of the amino acid side chains and terminal groups to yield the final peptide.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: A-71623 primarily undergoes peptide bond formation and cleavage reactions. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions:

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).

    Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups.

    Purification: High-performance liquid chromatography (HPLC) for achieving high purity.

Major Products: The major product formed from the synthesis of this compound is the peptide itself, with a molecular weight of 840.97 grams per mole .

Scientific Research Applications

A-71623 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    A-70874: Another selective CCK-A receptor agonist with similar properties but different potency and selectivity.

    CCK-4: A peptide fragment of cholecystokinin used in research to study anxiety and panic disorders.

Uniqueness of A-71623: this compound stands out due to its high selectivity for the CCK-A receptor over the CCK-B receptor, with a 1200-fold selectivity difference . This makes it a valuable tool for studying the specific effects of CCK-A receptor activation without interference from CCK-B receptor activity.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHCBYMGWWTGSO-ZYADHFCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926728
Record name N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130408-77-4
Record name A 71623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130408774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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